3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

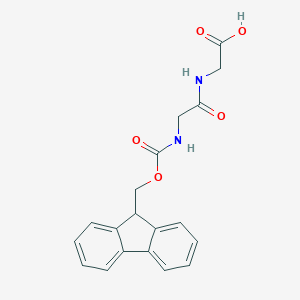

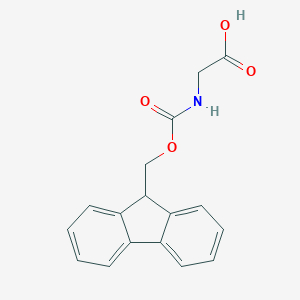

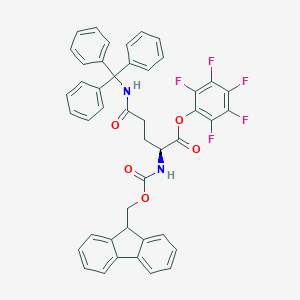

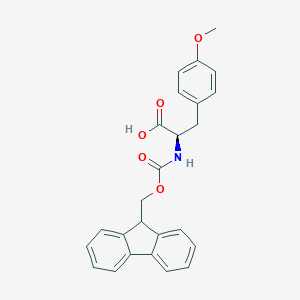

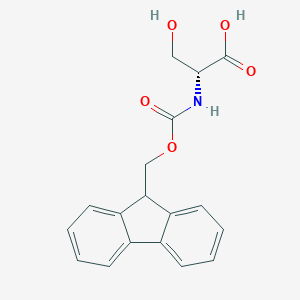

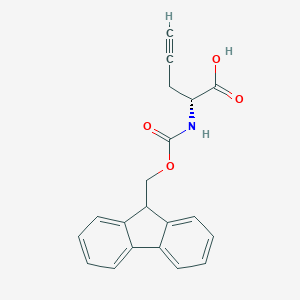

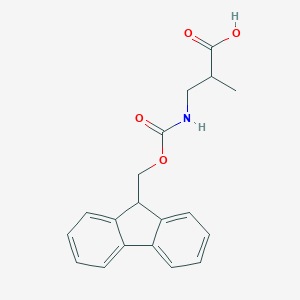

“3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid” is a chemical compound with the molecular formula C19H19NO4 . It’s also known by other names such as Fmoc-DL-3-aminobutyric acid, fmoc-dl-beta-aminobutyric acid, and 3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic Acid .

Molecular Structure Analysis

The molecular weight of this compound is 325.4 g/mol . The InChI string, which represents the structure of the molecule, is InChI=1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22) . The canonical SMILES representation is CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 325.4 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 3 .

Applications De Recherche Scientifique

Peptide Synthesis

This compound is useful as a coupling agent in peptide synthesis . The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .

Ergogenic Supplements

Amino acids and amino acid derivatives, including this compound, have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Unnatural Amino Acid Derivative

This compound is an alanine derivative . Alanine derivatives have various applications in biochemistry, including protein synthesis and energy production.

C-H Activation Methodology

This compound was derived from a C-H Activation methodology developed by Jin-Quan Yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .

Stability and Shelf-life

The compound, when isolated as crystalline solids, is stable at room temperature, with a long shelf-life, as well as in aqueous washing operations . This stability makes it suitable for long-term research applications.

Chemical Research

The compound’s unique structure and properties make it a subject of interest in chemical research, particularly in the study of fluorenylmethyloxycarbonyl (Fmoc) chemistry .

Mécanisme D'action

Target of Action

The compound, also known as “fmoc-dl-beta-aminoisobutyric acid”, is an alanine derivative . Alanine is a non-essential amino acid that plays a crucial role in the metabolism of glucose and organic acids. The primary targets of this compound are likely to be the same as those of alanine, including various enzymes and transport proteins involved in these metabolic pathways.

Mode of Action

It could potentially bind to enzymes and transport proteins, influencing their function and altering metabolic processes .

Biochemical Pathways

The compound, being an alanine derivative, may affect the same biochemical pathways as alanine. These include the glucose-alanine cycle, where alanine is converted to pyruvate for glucose production, and the citric acid cycle, where it can be used as a source of energy .

Pharmacokinetics

This includes absorption in the gut, distribution throughout the body, metabolism primarily in the liver, and excretion via the kidneys .

Result of Action

The compound’s action at a molecular and cellular level is likely to involve alterations in metabolic processes due to its interaction with enzymes and transport proteins. This could potentially influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors. These might include the pH of the environment, the presence of other compounds or drugs, and individual-specific factors such as age, sex, health status, and genetic makeup .

Propriétés

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-12(18(21)22)10-20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUDOYSTGJHGNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394532 |

Source

|

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid | |

CAS RN |

186320-19-4 |

Source

|

| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186320-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.